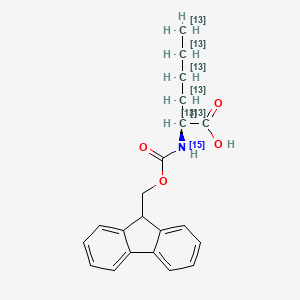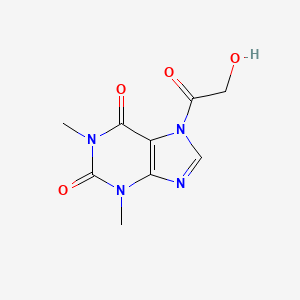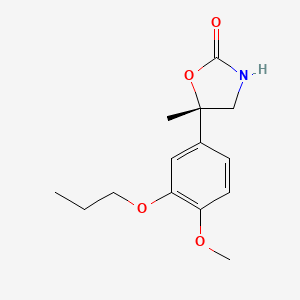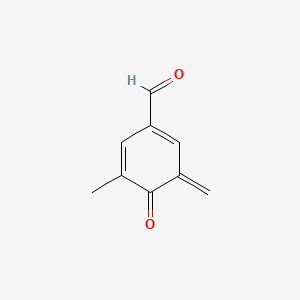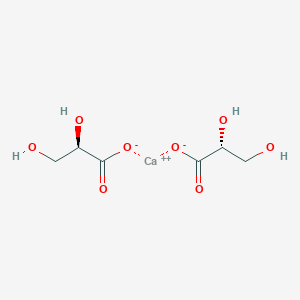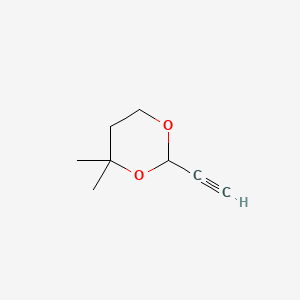
2-Ethynyl-4,4-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4,4-dimethyl-1,3-dioxane is an organic compound characterized by a six-membered 1,3-dioxane ring with an ethynyl group at the second position and two methyl groups at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,4-dimethyl-1,3-dioxane typically involves the reaction of 4-(1-ethoxyethoxy)-2-butanone with appropriate reagents. One method involves a two-step process where the initial reaction forms an intermediate, which is then converted to the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and output. The use of synthetic zeolites and phosphoric acid as catalysts has been explored to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes .
Scientific Research Applications
2-Ethynyl-4,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethynyl-4,4-dimethyl-1,3-dioxane exerts its effects involves the interaction of its ethynyl group with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules, leading to changes in biological activity. The pathways involved may include enzymatic reactions and interactions with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynyl-2,4-dimethyl-1,3-dioxane: Similar structure but different positional isomerism.
Meldrum’s Acid: A related compound with a different functional group arrangement.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethynyl-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-7-9-6-5-8(2,3)10-7/h1,7H,5-6H2,2-3H3 |
InChI Key |
LLXWUIPMSFJKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(O1)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)

![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
